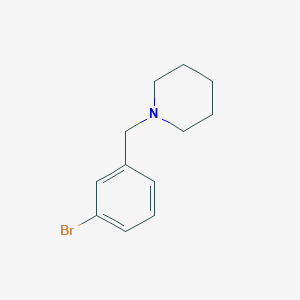

1-(3-Bromobenzyl)piperidine

描述

Piperidine (B6355638) Core as a Privileged Scaffold in Medicinal Chemistry

The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govthieme-connect.com This structural motif can influence a molecule's properties in several ways: it can modulate physicochemical characteristics, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.com The ability to introduce substituents at various positions on the piperidine ring allows for the creation of diverse chemical libraries for drug discovery. rsc.org For instance, substitutions adjacent to the nitrogen atom are a common strategy to adjust biological activity or pharmacological properties. rsc.org

Overview of Bromobenzyl Substitutions in Bioactive Compounds

The introduction of a bromobenzyl group to a molecule can significantly impact its biological activity. The bromine atom, being an electron-withdrawing group, can influence the molecule's reactivity and intermolecular interactions. vulcanchem.com This substitution can enhance hydrophobic interactions with biological targets. In medicinal chemistry, the bromine atom on a benzyl (B1604629) group can serve as a "handle" for further chemical modifications, such as cross-coupling reactions, which are instrumental in synthesizing more complex molecules. vulcanchem.com For example, the aryl bromide is effective in Suzuki-Miyaura coupling reactions. This versatility makes bromobenzyl-substituted compounds valuable intermediates in the synthesis of pharmaceuticals.

Scope and Research Focus on 1-(3-Bromobenzyl)piperidine within Academic Inquiry

This compound is a specific derivative that has found its place as a building block in the synthesis of more complex molecules with potential therapeutic applications. Research involving this compound often centers on its use as an intermediate in the creation of novel compounds targeting various biological systems.

One area of investigation is its incorporation into ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. researchgate.netd-nb.info The 3-bromobenzyl group is of interest due to the influence of the bromine atom's position on the benzene (B151609) ring on binding affinity and selectivity for these receptors.

The synthesis of this compound typically involves the alkylation of piperidine with 3-bromobenzyl chloride. This straightforward synthesis makes it a readily accessible starting material for further chemical exploration.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 1-(3-Bromophenyl)piperidine | 1-(3-Bromobenzyl)-2-methylpiperidine |

| Molecular Formula | C12H16BrN | C11H14BrN nih.gov | C13H18BrN vulcanchem.com |

| Molecular Weight | 254.16 g/mol | 240.14 g/mol nih.gov | 268.19 g/mol |

| IUPAC Name | This compound | 1-(3-bromophenyl)piperidine nih.gov | 1-(3-bromobenzyl)-2-methylpiperidine |

| CAS Number | 59507-40-3 chemicalbook.com | 84964-24-9 nih.gov | 904186-12-5 fluorochem.co.uk |

This table provides a comparative overview of the fundamental chemical identifiers for this compound and some of its closely related structural analogs that are also subjects of chemical synthesis and research.

Structure

3D Structure

属性

IUPAC Name |

1-[(3-bromophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVJFZUPPAXRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397248 | |

| Record name | 1-(3-Bromobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-40-3 | |

| Record name | 1-(3-Bromobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 3 Bromobenzyl Piperidine and Analogues

Direct Synthetic Routes to 1-(3-Bromobenzyl)piperidine

Direct synthetic routes are the most straightforward methods for the preparation of this compound, typically involving a single key bond-forming step.

The most common and direct method for synthesizing this compound is through the nucleophilic N-alkylation of piperidine (B6355638). This reaction involves the piperidine nitrogen atom acting as a nucleophile, attacking the electrophilic benzylic carbon of a 3-bromobenzyl halide, typically 3-bromobenzyl bromide. This process is a classic example of an SN2 reaction.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct that is formed, which would otherwise protonate the starting piperidine and render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used to facilitate the reaction. researchgate.net In some cases, elevated temperatures may be required to drive the reaction to completion. For instance, analogous reactions have been performed at temperatures ranging from room temperature to 165°C, depending on the specific reagents and solvents used.

Table 1: Representative Conditions for N-Alkylation of Piperidine

| Electrophile | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromobenzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good | nih.gov |

| 3-Bromobenzyl Chloride | KOtBu (potassium tert-butoxide) | Sulfolane | 160-165°C | 84-89% |

This table is illustrative and based on general procedures for N-alkylation of piperidines.

An alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of piperidine with 3-bromobenzaldehyde (B42254) to form an intermediate iminium ion. This ion is then reduced in situ to yield the final tertiary amine product, this compound. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and effective choice that is widely used for the reductive amination of both primary and secondary amines. mdpi.com

This method is advantageous as it utilizes a different, often more stable, starting material (an aldehyde instead of a halide) and proceeds under gentle conditions, which can be beneficial when dealing with sensitive functional groups elsewhere in the molecule. mdpi.com Another approach involves the "hydrogen borrowing" concept, where a catalyst, often based on iridium or rhodium, facilitates the reaction between an amine and an alcohol (e.g., piperidine and 3-bromobenzyl alcohol). whiterose.ac.uk The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. whiterose.ac.uk

Alkylation Approaches for N-Substitution on Piperidine Ring Systems

Synthesis of Key Intermediates and Precursors

The primary precursor for the alkylation route is 3-bromobenzyl bromide. thermofisher.comfishersci.ca This compound is typically synthesized from 3-bromotoluene (B146084) via a free-radical bromination reaction. prepchem.com This reaction is initiated by light (e.g., a 500-watt photolamp) or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a bromine source such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). prepchem.comvulcanchem.com The reaction is usually conducted in a non-polar solvent like carbon tetrachloride (CCl₄). prepchem.com Following the reaction, a purification step, such as vacuum distillation or recrystallization from ethanol (B145695), is necessary to obtain pure 3-bromobenzyl bromide, which exists as a white solid with a melting point of around 38-45°C. thermofisher.comprepchem.com

For the reductive amination route, the key precursor is 3-bromobenzaldehyde. This can be prepared through various oxidation methods from 3-bromobenzyl alcohol or via formylation of a suitable bromobenzene (B47551) derivative.

While the synthesis of the parent compound, this compound, starts with unsubstituted piperidine, the preparation of analogues may require piperidine rings that are functionalized at other positions (e.g., C-2, C-3, or C-4). chemrxiv.org Saturated N-heterocycles like piperidine are prevalent in pharmaceuticals, making the development of methods for their functionalization an active area of research. chemrxiv.org

Methodologies for creating substituted piperidines include the hydrogenation of corresponding substituted pyridines, which can yield cis-diastereomers that may be epimerized to the trans-isomers. whiterose.ac.uk Another approach involves the regioselective alkylation at the C-3 position by converting piperidine to an enamine or its anion equivalent, which can then react with an electrophile. odu.edu Photocatalytic methods have also emerged for the regiodivergent functionalization of N-Boc protected piperidines at either the α- or β-positions. chemrxiv.org These functionalized piperidines can then be used in the N-alkylation or reductive amination reactions described above to produce a wide array of analogues. vulcanchem.com

Preparation of Bromobenzyl Moieties

Advanced Synthetic Methodologies for Piperidine Derivatives with Bromophenyl Moieties

Modern synthetic chemistry offers more advanced and versatile methods for constructing C-N bonds, which can be applied to the synthesis of this compound and its complex analogues. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming aryl-N bonds. While typically used for coupling aryl halides directly to the amine nitrogen, variations of this methodology can be adapted for benzylic systems.

Furthermore, flow chemistry techniques are being employed for reactions involving highly reactive intermediates like organolithiums. For example, a Br–Li exchange reaction of this compound can be performed in a flow microreactor with precise temperature and time control to generate a lithiated intermediate. researchgate.net This reactive species can then be trapped with various electrophiles, such as boronic esters, to create more complex derivatives in a highly controlled and efficient manner. researchgate.net

Another sophisticated approach involves the dearomatization of pyridine (B92270) derivatives. A chemo-enzymatic strategy can convert substituted pyridines, such as 3-(4-bromophenyl)pyridine, into chiral piperidines through a sequence of chemical reduction and biocatalytic asymmetric reduction. nih.gov These advanced methods expand the synthetic chemist's toolbox, enabling the creation of novel and structurally diverse piperidine derivatives with bromophenyl moieties for various research applications.

Grignard and Alkyllithium Reagent Applications in Piperidine Synthesis

The direct synthesis of this compound can be achieved through the alkylation of piperidine with 3-bromobenzyl halide. However, for the synthesis of more complex analogues, particularly those with substitution on the piperidine ring, Grignard and alkyllithium reagents are invaluable. These organometallic reagents are primarily used to introduce carbon substituents at various positions of the piperidine ring.

One common strategy involves the reaction of Grignard reagents with electrophilic piperidine precursors. For instance, N-protected piperidones can react with aryl or alkyl Grignard reagents to generate tertiary alcohols, which can be further elaborated. umw.edu Similarly, alkyllithium reagents can be used to deprotonate positions alpha to the nitrogen atom in N-protected piperidines, creating a nucleophilic center for subsequent alkylation. acs.org The stability of the benzyl (B1604629) protecting group towards organometallic reagents like n-butyllithium makes it a suitable choice in these synthetic routes. google.com

A practical approach for creating α-substituted piperidines involves the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, which can yield enantioenriched products with high diastereoselectivity. organic-chemistry.org Furthermore, the reaction of pyridine N-oxides with Grignard reagents provides a pathway to substituted pyridines, which can then be reduced to the corresponding piperidines. rsc.org This method has also been adapted for the enantioselective synthesis of optically active piperidines by employing chiral ligands. acs.org The diastereoselective reaction of 1,3-oxazolidines derived from chiral amino alcohols with Grignard reagents has also been successfully applied to the asymmetric synthesis of piperidine alkaloids. clockss.org

The table below summarizes some applications of Grignard and alkyllithium reagents in piperidine synthesis.

| Reagent Type | Application | Precursor | Product Type |

| Grignard Reagent | Nucleophilic addition | N-protected piperidone | Tertiary alcohol |

| Alkyllithium Reagent | α-Deprotonation/alkylation | N-protected piperidine | α-Substituted piperidine |

| Grignard Reagent | Addition to bromoimine | N-(tert-butylsulfinyl)-bromoimine | α-Substituted piperidine |

| Grignard Reagent | Addition to N-oxide | Pyridine N-oxide | Substituted piperidine (after reduction) |

| Grignard Reagent | Diastereoselective addition | 1,3-Oxazolidine | Chiral amine precursor to piperidines |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of functionalized piperidines is no exception. eie.grchemie-brunschwig.ch These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. tandfonline.com

Suzuki Cross-Coupling Implementations

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful method for creating carbon-carbon bonds. mt.comnih.gov This reaction is particularly useful for synthesizing 4-benzyl piperidines and their analogues. organic-chemistry.orgacs.org A general approach involves the hydroboration of an N-protected 4-methylene piperidine to form a piperidinylborane intermediate, which is then coupled with an aryl halide, such as a bromobenzyl derivative. organic-chemistry.org This protocol tolerates a wide range of functional groups on both the piperidine and the aryl partner. organic-chemistry.org The reaction can also be performed in the reverse sense, coupling a benzylboronic acid derivative with a halogenated piperidine.

The Suzuki reaction offers several advantages, including the use of air- and water-stable organoboron reagents and generally mild reaction conditions, making it a highly practical and versatile method for synthesizing a diverse library of piperidine derivatives. mt.comnih.gov

Rhodium-Catalyzed Asymmetric Carbometalation for Substituted Piperidines

For the synthesis of enantioenriched 3-substituted piperidines, rhodium-catalyzed asymmetric carbometalation has emerged as a powerful strategy. researchgate.netsnnu.edu.cnnih.gov This method typically involves the reaction of a dihydropyridine (B1217469) derivative with an arylboronic acid in the presence of a chiral rhodium catalyst. researchgate.netsnnu.edu.cnnih.govacs.org The key step is a rhodium-catalyzed asymmetric reductive Heck-type reaction that furnishes 3-substituted tetrahydropyridines with high enantioselectivity. researchgate.netsnnu.edu.cnnih.gov Subsequent reduction of the tetrahydropyridine (B1245486) product yields the desired chiral 3-substituted piperidine. researchgate.netsnnu.edu.cnnih.gov

This approach provides a convergent and efficient route to a wide variety of enantioenriched 3-arylpiperidines, which are important scaffolds in many biologically active molecules. researchgate.netsnnu.edu.cn The reaction conditions can be optimized by screening different rhodium precursors, chiral ligands, and bases to achieve high yields and enantioselectivities. snnu.edu.cnacs.org The use of chiral diene ligands in combination with a rhodium catalyst has also been shown to be effective in asymmetric arylative cyclizations to produce chiral piperidines. researchgate.net

Intramolecular Cyclization and Hydroamination Approaches

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. nih.gov These methods often offer good control over stereochemistry and can be catalyzed by various reagents.

Intramolecular hydroamination, the addition of an amine N-H bond across a carbon-carbon double or triple bond, is a direct and atom-economical method for synthesizing piperidines. acs.org Rhodium complexes, particularly with ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB), have been shown to catalyze the intramolecular anti-Markovnikov hydroamination of aminopropyl vinylarenes to form 3-arylpiperidines in high yields. organic-chemistry.orgorganic-chemistry.org This method is significant as it provides access to the less common 3-substituted piperidines. organic-chemistry.org Acid-catalyzed intramolecular hydroamination of alkenylamines bearing an electron-withdrawing group on the nitrogen has also been reported to produce piperidines in excellent yields. acs.org

Reductive cyclization of 1,5-diketones or their derivatives is another effective strategy. For example, the intramolecular reductive cyclization of a monoxime of a 1,5-diketone using sodium cyanoborohydride can lead to the diastereoselective synthesis of highly substituted N-hydroxypiperidines. tandfonline.comtandfonline.com Radical-mediated amine cyclizations, using catalysts such as cobalt(II) complexes, can also be employed to produce piperidines from linear amino-aldehydes. nih.govmdpi.com Furthermore, gold-catalyzed tandem acyloxy migration followed by intramolecular [3 + 2] cycloaddition of enynyl esters has been developed as an efficient route to polyfunctionalized piperidines. nih.gov Copper(II) carboxylate can promote the intramolecular carboamination of unactivated olefins to provide N-functionalized piperidines. nih.gov

Lithium-Halogen Exchange Reactions for Functionalization

Lithium-halogen exchange is a rapid and efficient method for converting aryl or alkyl halides into the corresponding organolithium reagents. harvard.edu This reaction is particularly useful for the functionalization of bromo-substituted precursors in the synthesis of piperidine analogues. For instance, the bromine atom in this compound can be exchanged with lithium using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.gov

The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 3-position of the benzyl ring. This allows for the diversification of the this compound scaffold, leading to a library of analogues with different substituents. However, a significant challenge in these reactions is the potential for competitive side reactions, such as the deprotonation of acidic protons elsewhere in the molecule. nih.gov The choice of solvent and temperature is crucial to control the selectivity of the reaction. researchgate.net While lithium-halogen exchange is a powerful tool, its application requires careful optimization to achieve the desired functionalization without competing pathways. umw.edunih.gov

Stereoselective Synthesis of Chiral Piperidine Derivatives

The development of stereoselective methods for the synthesis of chiral piperidine derivatives is of paramount importance due to the prevalence of this motif in pharmaceuticals and natural products. researchgate.netcdnsciencepub.comcapes.gov.brresearchgate.net Various strategies have been developed to control the absolute and relative stereochemistry of substituents on the piperidine ring.

One successful approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, D-arabinopyranosylamine can be used as a chiral auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.comcapes.gov.br These intermediates can be further transformed into variously substituted chiral piperidine derivatives. researchgate.netcdnsciencepub.comcapes.gov.br

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of piperidines. As mentioned previously, rhodium-catalyzed asymmetric carbometalation provides access to enantioenriched 3-substituted piperidines. researchgate.netsnnu.edu.cnnih.gov Organocatalysis has also emerged as a valuable strategy. For instance, chiral phosphoric acids or their derivatives can catalyze the enantioselective aza-Michael reaction of N-tethered alkenes to produce protected 2,5- and 2,6-substituted piperidines. mdpi.com

Furthermore, substrate-controlled diastereoselective reactions are also employed. Intramolecular reductive cyclization of appropriately substituted acyclic precursors can lead to the formation of piperidines with a defined relative stereochemistry. tandfonline.comtandfonline.com The stereoselective synthesis of chiral piperidines often involves a multi-step sequence where the key stereochemistry-defining step is carefully designed and optimized. rsc.org

The table below highlights some stereoselective approaches to chiral piperidine derivatives.

| Method | Key Transformation | Stereocontrol | Product Type |

| Chiral Auxiliary | Domino Mannich-Michael reaction | Diastereoselective | Substituted piperidinones |

| Asymmetric Catalysis | Rhodium-catalyzed carbometalation | Enantioselective | 3-Substituted piperidines |

| Organocatalysis | Aza-Michael reaction | Enantioselective | 2,5- and 2,6-Substituted piperidines |

| Substrate Control | Intramolecular reductive cyclization | Diastereoselective | Substituted N-hydroxypiperidines |

| Chiral Auxiliary | Diastereoselective Grignard addition | Diastereoselective | Chiral piperidine alkaloids |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Bromobenzyl)piperidine by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of the various hydrogen atoms within the this compound molecule. In a study utilizing a 400 MHz NMR spectrometer with deuterochloroform (CDCl₃) as the solvent, the following characteristic chemical shifts (δ) in parts per million (ppm) were observed rsc.org:

Aromatic Protons: The protons on the bromobenzyl group appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. A singlet is observed at 7.48 ppm, a doublet at 7.36 ppm with a coupling constant (J) of 7.8 Hz, another doublet at 7.24 ppm (J = 7.7 Hz), and a triplet at 7.16 ppm (J = 7.7 Hz). These signals correspond to the four protons on the substituted benzene (B151609) ring. rsc.org

Benzylic Protons: A sharp singlet at 3.42 ppm is assigned to the two protons of the methylene (B1212753) bridge (CH₂) connecting the piperidine (B6355638) ring to the benzyl (B1604629) group. rsc.org

Piperidine Protons: The protons of the piperidine ring resonate in the upfield region. A broad singlet at 2.36 ppm corresponds to the four protons on the carbon atoms adjacent to the nitrogen (α-protons). rsc.org The remaining six protons on the β and γ carbons of the piperidine ring appear as a multiplet between 1.57 and 1.38 ppm. rsc.org

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| Aromatic | 7.48 | s | - | 1H |

| Aromatic | 7.36 | d | 7.8 | 1H |

| Aromatic | 7.24 | d | 7.7 | 1H |

| Aromatic | 7.16 | t | 7.7 | 1H |

| Benzylic (N-CH₂) | 3.42 | s | - | 2H |

| Piperidine (α-CH₂) | 2.36 | s | - | 4H |

| Piperidine (β, γ-CH₂) | 1.57 - 1.38 | m | - | 6H |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information by detailing the carbon framework of the molecule. For this compound, analysis in CDCl₃ on a 101 MHz spectrometer revealed the following signals rsc.org:

Aromatic Carbons: The carbon atoms of the benzene ring resonate between 122.3 and 141.3 ppm. The carbon atom bonded to the bromine (C-Br) is found at 122.3 ppm, while the other aromatic carbons appear at 127.7, 129.6, 129.9, and 131.9 ppm. The quaternary carbon of the benzyl group is observed at 141.3 ppm. rsc.org

Benzylic Carbon: The carbon of the benzylic methylene group (N-CH₂) shows a signal at 63.2 ppm. rsc.org

Piperidine Carbons: The carbon atoms of the piperidine ring are observed in the upfield region, with the α-carbons appearing at 54.5 ppm, the β-carbons at 25.9 ppm, and the γ-carbon at 24.3 ppm. rsc.org

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic (C-Br) | 122.3 |

| Aromatic (CH) | 127.7 |

| Aromatic (CH) | 129.6 |

| Aromatic (CH) | 129.9 |

| Aromatic (CH) | 131.9 |

| Aromatic (C) | 141.3 |

| Benzylic (N-CH₂) | 63.2 |

| Piperidine (α-C) | 54.5 |

| Piperidine (β-C) | 25.9 |

| Piperidine (γ-C) | 24.3 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of this compound. While specific HRMS data for the parent compound was not found in the provided search results, HRMS has been used to characterize related structures, demonstrating its utility in confirming calculated molecular formulas with a high degree of confidence. For instance, the HRMS of a related compound, 1-(3-bromobenzyl)-2-methylpiperidine, showed an observed [M+H]⁺ of 284.1226, which is in close agreement with the calculated value of 284.1222. vulcanchem.com This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the analysis of a derivative, 1-(3-bromobenzyl)-3-methylpiperidine, ESI-MS revealed a major peak at a mass-to-charge ratio (m/z) of 268.1, corresponding to the protonated molecule [M+H]⁺. vulcanchem.com A key feature of the mass spectrum of bromine-containing compounds is the characteristic isotopic pattern, with a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes, which was observed in this case. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently used to analyze complex mixtures and to assess the purity of synthesized compounds. In the synthesis of a more complex molecule where this compound is an intermediate, LC-MS was used to confirm the structure of the final product. LC-MS is also a standard method for the analytical validation and purity assessment of related piperidine derivatives. nih.gov The coupling of LC with MS allows for the separation of the target compound from any impurities or byproducts, with subsequent mass analysis providing confirmation of the identity of each separated component.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, key functional groups include the C-H bonds of the aromatic and aliphatic regions, the C-N bond of the tertiary amine, and the C-Br bond.

In derivatives of benzylpiperidine, characteristic IR spectral data can confirm the presence of specific structural features. For instance, the analysis of various piperidine derivatives often involves monitoring the vibrational modes of the piperidine and benzyl moieties. researchgate.netmdpi.com

The typical IR absorption regions for benzene derivatives include:

C–H stretch: 3100-3000 cm⁻¹ (aromatic) libretexts.org

Overtones (weak): 2000-1665 cm⁻¹ libretexts.org

C–C stretch (in-ring): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.org

C–H "oop" (out-of-plane bend): 900-675 cm⁻¹ libretexts.org

The presence of the piperidine ring introduces aliphatic C-H stretching vibrations, typically observed between 2950 and 2800 cm⁻¹. The C-N stretching vibration of the tertiary amine is generally found in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration for a brominated aromatic compound typically appears as a strong absorption in the lower frequency region of the spectrum.

A study on related piperidine derivatives highlighted the use of IR spectroscopy to confirm structural integrity and the presence of key functional groups. For example, in a study of 1-(4-Bromobenzyl)piperidine-4-carboxylic acid, IR spectroscopy was used to identify O-H and C=O stretching frequencies, which are absent in this compound, but demonstrates the utility of the technique in identifying functional groups within a molecule.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzyl Group | 3100-3000 |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2950-2800 |

| C-N Stretch (Tertiary Amine) | Piperidine Nitrogen | 1250-1020 |

| C-C Stretch (In-ring) | Benzyl Group | 1600-1585, 1500-1400 |

| C-H Out-of-Plane Bend (Aromatic) | Benzyl Group | 900-675 |

| C-Br Stretch | Bromo-substituent | Lower frequency region |

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific X-ray crystal structure for this compound was not found in the provided search results, the utility of this technique is well-documented for related brominated and piperidine-containing compounds. researchgate.netresearchgate.netacs.orgmdpi.com For example, the crystal structure of a complex piperidine derivative was determined by single-crystal X-ray diffraction, confirming its monoclinic crystal system and providing detailed geometric parameters. researchgate.net

The presence of a heavy atom like bromine in the structure of this compound is advantageous for X-ray crystallography. Bromine's ability to cause anomalous scattering can help in solving the phase problem during structure determination, leading to a more accurate electron density map and a more reliable final structure. lifechemicals.com Studies on other brominated organic compounds have successfully utilized this property to elucidate their crystal structures. rsc.orgmdpi.com

X-ray diffraction studies on similar molecules, such as gem-aminals based on piperidine moieties, have revealed details about their molecular packing, which is influenced by weak intermolecular interactions. mdpi.com Such analyses are crucial for understanding the solid-state properties of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. ijnrd.org The UV-Vis spectrum of an aromatic compound like this compound is dominated by electronic transitions within the benzene ring. hnue.edu.vn

The benzene chromophore typically exhibits three absorption bands: two primary bands around 184 nm and 202 nm, and a less intense secondary band with fine structure around 255 nm. hnue.edu.vn These are due to π → π* transitions. Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. hnue.edu.vn

In this compound, the bromine atom and the benzylpiperidine group act as substituents on the benzene ring. Substituents with non-bonding electrons, such as halogens, can interact with the π-system of the benzene ring, typically causing a red shift (bathochromic shift) of the primary and secondary absorption bands to longer wavelengths. hnue.edu.vn The position of these electronic transitions is also dependent on the relative positions of the substituents on the ring. up.ac.za

The electronic spectra of charge-transfer complexes involving 4-benzylpiperidine (B145979) have been studied, providing insight into the electronic properties of the benzylpiperidine moiety. researchgate.net While specific UV-Vis data for this compound is not detailed in the search results, the general principles of UV-Vis spectroscopy for substituted benzenes can be applied to predict its spectral characteristics. nist.gov The presence of conjugated π bonds in the aromatic ring makes it detectable in a UV/Vis spectrum, with benzene derivatives typically showing absorption in the 230-276 nm range. libretexts.org

Interactive Table: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) Range | Notes |

| π → π | Substituted Benzene Ring | ~200-280 | The primary and secondary benzene bands are expected to be shifted due to substitution. The exact wavelength will depend on the solvent and the electronic effects of the substituents. hnue.edu.vnup.ac.za |

| n → σ | Piperidine Nitrogen | < 200 | This transition is typically at a shorter wavelength and may not be observed in standard UV-Vis instruments. |

Computational and Theoretical Investigations of 1 3 Bromobenzyl Piperidine and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3-bromobenzyl)piperidine and its analogues, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized geometries, electronic properties, and reactivity parameters. tandfonline.com

The three-dimensional structure of this compound is defined by the spatial arrangement of its constituent piperidine (B6355638) and 3-bromobenzyl moieties. Conformational analysis focuses on identifying the most stable energetic states of the molecule.

Table 1: Representative Optimized Geometric Parameters for a Benzylpiperidine Analogue (Calculated via DFT) Note: This data is representative of a typical benzylpiperidine structure and is used for illustrative purposes.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (piperidine) | ~1.46 Å |

| Bond Length | N-CH₂ (benzyl) | ~1.47 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-N-C (piperidine) | ~112° |

| Bond Angle | C-N-CH₂ (benzyl) | ~114° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net

In this compound, the HOMO is typically localized on the more electron-rich regions, such as the bromophenyl ring and the nitrogen atom of the piperidine ring, which have available π-electrons and lone pairs. The LUMO is generally distributed over the antibonding orbitals of the aromatic system.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state, making the molecule more polarizable and prone to chemical reactions. researchgate.net DFT calculations for similar brominated aromatic compounds and piperidine derivatives show that the introduction of a bromine atom can influence the orbital energies, often lowering both HOMO and LUMO energies compared to the non-brominated analogue. tandfonline.com

Table 2: Representative FMO Energies and Reactivity Descriptors for a Brominated Aromatic Analogue Note: Values are illustrative and based on typical DFT calculations for similar compounds.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | ~ -6.5 eV |

| E_LUMO | ~ -1.2 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, color-coding regions based on their charge.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are typically found around the nitrogen atom of the piperidine ring (due to its lone pair) and the electronegative bromine atom.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. They are generally located around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen.

Neutral Potential (Green): These regions represent areas with a balanced electrostatic potential, typically found over the carbon backbone of the molecule.

The MEP surface provides a clear picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions.

Key descriptors include:

Chemical Potential (μ): Defined as μ = (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from the system. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Calculated as η = (E_LUMO - E_HOMO) / 2, it represents the resistance of the molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Defined as ω = μ² / (2η), it quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These quantum chemical descriptors are crucial for comparing the reactivity of different analogues within a series of compounds.

Molecular Electrostatic Potential (MEP) Surfaces

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological target, typically a protein). This method is instrumental in drug discovery and medicinal chemistry for predicting binding modes and affinities.

While specific targets for this compound are not extensively defined in public research, its structural motifs are present in compounds known to interact with various biological targets, such as sigma receptors, acetylcholinesterase (AChE), or monoamine oxidase (MAO). Docking simulations for analogues are often performed to explore potential therapeutic applications. acs.org

The docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Defining the Binding Site: A specific cavity or active site on the protein is defined as the target for docking.

Sampling and Scoring: The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site. Each "pose" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results of a docking simulation reveal the most likely binding pose and the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Between the piperidine nitrogen (if protonated) and polar residues in the protein.

Hydrophobic Interactions: Between the benzyl (B1604629) and piperidine rings and nonpolar residues of the protein.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic pockets in the binding site.

π-π Stacking: Between the aromatic bromobenzyl ring and aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein.

By analyzing these interactions, researchers can understand the structural basis for a molecule's biological activity and rationally design new analogues with improved potency and selectivity. acs.org

Ligand-Protein Interaction Profiling

Computational docking and interaction profiling are essential tools for elucidating the potential biological targets of this compound and its analogues. These methods predict the binding orientation and affinity of a ligand within a protein's active site, highlighting the key molecular interactions that stabilize the complex. While specific studies focusing solely on this compound are limited, research on analogous benzylpiperidine structures provides significant insights into their interaction profiles with various protein targets, including enzymes and receptors.

The primary forces governing the interaction of benzylpiperidine derivatives with protein binding pockets include hydrogen bonds, hydrophobic interactions, and cation-π interactions. The protonated piperidine nitrogen is a common hydrogen bond donor, while the benzyl ring frequently engages in hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The bromine substituent in this compound can further influence binding through halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

For instance, studies on piperidine-based inhibitors targeting enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs) reveal common interaction patterns. The piperidine ring often anchors the ligand within a hydrophobic pocket, while the benzyl moiety extends into a channel to interact with specific residues. Molecular docking simulations of piperidine derivatives with MAO-B, for example, have identified key interactions with residues such as Tyr398, Tyr435, and Ile199, which are crucial for inhibitory activity. The specific substitution pattern on the benzyl ring is a determining factor for selectivity and potency.

A hypothetical interaction profile for this compound, based on its structural motifs, can be projected for various targets. In a typical kinase binding site, for example, the piperidine nitrogen could form a hydrogen bond with a backbone carbonyl in the hinge region, while the bromobenzyl group occupies the hydrophobic pocket near the gatekeeper residue.

The table below summarizes common interacting residues for benzylpiperidine analogues with different protein classes, derived from various computational studies.

| Protein Class | Key Interacting Residues (Examples) | Type of Interaction |

| Kinases | Hinge Region (e.g., Cys, Met) | Hydrogen Bond |

| Gatekeeper Residue (e.g., Thr, Met) | Hydrophobic Interaction | |

| G-Protein Coupled Receptors (GPCRs) | Aspartic Acid (in TM3) | Ionic/Hydrogen Bond |

| Aromatic Residues (e.g., Trp, Phe) | π-Stacking/Hydrophobic | |

| Monoamine Oxidases (MAOs) | Tyr435, Tyr398 | Hydrophobic, π-Stacking |

| Ile199, Gln206 | Hydrophobic, Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of ligand-protein complexes over time. While static docking provides a snapshot of the binding pose, MD simulations reveal the stability of these interactions, the conformational changes in both the ligand and the protein, and the influence of the surrounding solvent environment.

For complexes involving this compound or its analogues, MD simulations are used to assess the stability of the predicted binding mode. A key metric evaluated is the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A low and stable RMSD value over the simulation trajectory (e.g., 50-100 nanoseconds) suggests that the ligand maintains a consistent and stable binding orientation within the active site. Conversely, a high and fluctuating RMSD may indicate an unstable or transient interaction.

Studies on related piperidine-containing ligands have utilized MD simulations to confirm their stable binding. For example, simulations of piperidine-based inhibitors bound to the enzyme KDM1A (LSD1) have shown that the ligand remains securely anchored in the active site, with key hydrogen bonds and hydrophobic contacts being maintained throughout the simulation, thus validating the docking results. These simulations also highlight the flexibility of certain parts of the ligand, such as the benzyl group, which may adopt multiple conformations within the binding pocket while the core piperidine anchor remains fixed.

The table below presents typical data obtained from an MD simulation analysis for a hypothetical benzylpiperidine-protein complex.

| Simulation Parameter | Typical Value/Observation | Interpretation |

| Ligand RMSD | < 2.5 Å (stable) | The ligand maintains a consistent binding pose. |

| Protein RMSD | < 3.0 Å (stable backbone) | The overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Occupancy | > 70% | A specific hydrogen bond is strong and persistent. |

| Radius of Gyration (Rg) | Stable fluctuations | The complex maintains a compact and stable structure. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined outcomes.

For a series of compounds including this compound and its analogues, QSAR studies can be developed to predict their inhibitory potency against a specific enzyme or their binding affinity to a receptor. The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity, constitutional descriptors.

3D: van der Waals volume, surface area, pharmacophore features.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

QSPR models can similarly be used to predict properties like solubility, lipophilicity (logP), or metabolic stability. For example, a QSPR model for logP might identify descriptors related to molecular size and polarity as key contributing factors.

The table below lists representative descriptors that could be significant in a QSAR/QSPR model for benzylpiperidine derivatives.

| Descriptor Class | Example Descriptor | Property Predicted |

| Topological | Balaban J index | Biological Activity (e.g., IC50) |

| Electronic | Dipole Moment | Receptor Binding Affinity |

| Constitutional | Molecular Weight (MW) | General Property Trends |

| Quantum Chemical | HOMO Energy | Reactivity, Metabolic Stability |

| Hydrophobicity | AlogP | Membrane Permeability, Solubility |

Solvatochromic Studies and Solvent Interaction Analysis

Solvatochromism refers to the change in the position, intensity, and shape of a molecule's UV-Visible absorption or fluorescence spectra when the polarity of the solvent is changed. Experimental and theoretical solvatochromic studies on this compound can provide valuable information about its ground and excited state electronic properties and its interactions with different solvent environments.

When a molecule absorbs UV-Vis light, an electron is promoted to a higher energy level (excited state). The polarity of the solvent can stabilize the ground state and the excited state to different extents. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a red shift (bathochromic shift) in the absorption maximum (λ_max). Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) may be observed in polar solvents.

For this compound, the electronic transitions are primarily associated with the bromobenzyl chromophore. By measuring its UV-Vis spectrum in a range of solvents with varying polarity (e.g., from non-polar n-hexane to polar ethanol (B145695) and water), one can observe shifts in λ_max. These shifts can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters (α for hydrogen bond donating ability, β for hydrogen bond accepting ability, and π* for dipolarity/polarizability), to quantify the specific solute-solvent interactions.

Such analyses reveal insights into the nature of the molecule's excited state and how it interacts with its immediate surroundings, which can be relevant for understanding its behavior in the heterogeneous microenvironment of a protein binding pocket.

The table below illustrates hypothetical solvatochromic data for this compound, showing the expected trend.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λ_max) | Observed Shift |

| n-Hexane | 1.88 | ~264 nm | Reference |

| Dichloromethane | 8.93 | ~266 nm | Bathochromic (Red) |

| Ethanol | 24.5 | ~268 nm | Bathochromic (Red) |

| Water | 80.1 | ~270 nm | Bathochromic (Red) |

Pharmacological and Biological Research of 1 3 Bromobenzyl Piperidine and Derivatives

Enzyme Inhibition Studies

Derivatives of 1-(3-Bromobenzyl)piperidine have been synthesized and evaluated for their ability to inhibit a range of enzymes, demonstrating a broad spectrum of biological activity. The unique structural combination of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the bromine substituent plays a crucial role in the specific interactions with these biological targets.

Cathepsin K (Cat K) Inhibition

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key target for therapies aimed at treating bone resorption diseases like osteoporosis. mdpi.com Research into novel anti-osteoporosis agents has led to the synthesis of piperidine-3-carboxamide derivatives. researchgate.netnih.gov In one such study, a series of compounds were developed, including derivatives containing a bromophenyl or bromobenzyl moiety. researchgate.net

Specifically, (R)-1-((3-bromophenyl)sulfonyl)piperidine-3-carboxylic acid was synthesized as a key intermediate. researchgate.net Another derivative, (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-11), was also synthesized and evaluated. researchgate.net While the IC₅₀ value for H-11 was not explicitly stated, a related compound in the same series, H-9, demonstrated the most potent inhibition of Cathepsin K with an IC₅₀ value of 0.08 µM. researchgate.netnih.gov Molecular docking studies of compound H-9 indicated that it establishes several hydrogen bonds and hydrophobic interactions with essential residues in the active site of Cathepsin K. researchgate.netnih.gov

| Compound Series | Most Potent Compound | Cathepsin K IC₅₀ (µM) | Reference |

|---|---|---|---|

| Piperidine-3-carboxamide derivatives | H-9 | 0.08 | researchgate.netnih.gov |

Farnesyltransferase (FTase) Inhibition Mechanisms

Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification of Ras proteins, which are implicated in cancer development. Inhibiting this enzyme is a key strategy in anticancer drug design. nih.gov A piperidine derivative featuring a 3-bromophenyl group was identified as a moderate FTase inhibitor with an IC₅₀ value of 420 nM. nih.gov

Structure-activity relationship studies revealed that the position and nature of the substituent on the phenyl ring are crucial for inhibitory activity. For instance, changing the 3-bromophenyl group to a 2-bromophenyl group resulted in a threefold increase in potency, with the resulting derivative showing an IC₅₀ of 140 nM. nih.gov In contrast, a 4-bromophenyl substitution led to a loss of activity. nih.gov Kinetic analysis demonstrated that this class of piperidine compounds inhibits FTase in a competitive manner with respect to the Ras protein substrate. nih.gov The initial hit compound's potency was improved over 100-fold through systematic medicinal chemistry, leading to a derivative with an IC₅₀ of 3.7 nM. nih.gov

| Compound Substitution | FTase IC₅₀ (nM) | Reference |

|---|---|---|

| 3-Bromophenyl | 420 | nih.gov |

| 2-Bromophenyl | 140 | nih.gov |

| 4-Bromophenyl | Inactive | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Subtypes)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. wikipedia.org Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. wikipedia.orgnih.gov The N-benzylpiperidine scaffold is a versatile structure for developing MAO inhibitors. umich.edu

Studies on coumarin (B35378) derivatives linked to N-benzylpiperidine have shown that bromobenzyl derivatives exhibit better MAO-B inhibitory activity than their unsubstituted benzyl counterparts. umich.edu Further research on pyridazinobenzylpiperidine derivatives has provided more specific insights into the role of halogen substitution. A derivative with a chlorine atom at the 3-position of the phenyl ring (compound S5) showed potent MAO-B inhibition with an IC₅₀ of 0.203 µM. This was significantly more potent than the derivative with a bromine atom at the same position. The inhibition was determined to be of a competitive and reversible type. Most of the synthesized pyridazinobenzylpiperidine derivatives displayed higher inhibition for MAO-B compared to MAO-A. For instance, compound S5 had a selectivity index (SI) of 19.04 for MAO-B over MAO-A.

| Compound Series | Substituent at 3-position | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|---|

| Pyridazinobenzylpiperidine derivatives | -Cl (S5) | 0.203 | 3.857 | 19.04 | |

| -Br | Lower than -Cl | >10 | N/A |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. While direct studies on this compound are limited, research on related structures provides insights. The synthesis of dipeptide-linked benzisoxazole derivatives, which also contain a piperidyl moiety, has been explored for urease inhibitory activity. Preliminary results from these studies indicated that derivatives featuring a bromo-substituted aryl moiety showed significant influence on urease inhibitory activity. This suggests that the presence of a bromine atom on the aromatic ring, a key feature of this compound, can be a contributing factor to urease inhibition in certain molecular frameworks.

MurC Ligase Inhibition

MurC ligase is a bacterial enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making it an attractive target for novel antibacterial agents. researchgate.netnih.gov Despite the investigation of various piperidine derivatives against numerous enzymes, searches of available scientific literature did not yield specific research on the inhibition of MurC ligase by this compound or its close derivatives.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the palliative treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a well-established pharmacophore that interacts with the catalytic active site (CAS) of AChE. Several studies have successfully synthesized and evaluated derivatives of this compound as AChE inhibitors.

One study developed benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, including the specific compound N-((1-(3-bromobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (9o). In another series, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) was identified as a dual inhibitor of both AChE and butyrylcholinesterase (BuChE), with an IC₅₀ value of 5.90 µM for AChE. Additionally, cinnamic acid derivatives bearing an N-benzyl pyridinium (B92312) moiety have been evaluated, with compounds like 1-(3-Bromobenzyl)-4-cinnamamidopyridin-1-ium bromide (5f) being synthesized and tested.

| Compound Name/Series | AChE IC₅₀ (µM) | Reference |

|---|---|---|

| 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) | 5.90 | |

| N-benzyl piperidine derivative (d10) | 3.22 | |

| N-benzyl piperidine derivative (d5) | 6.89 |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). unipi.itnih.gov The inhibition of MAGL is a therapeutic strategy for various conditions, including pain, inflammation, and cancer, by increasing the levels of 2-AG. unipi.itnih.gov

Research into MAGL inhibitors has explored various chemical scaffolds, including piperidine derivatives. While direct studies on this compound as a MAGL inhibitor are not extensively documented in the provided results, the broader class of piperidine and piperazine (B1678402) derivatives has shown significant activity. For instance, aryl formyl piperidine derivatives have been identified as potent, reversible, and selective MAGL inhibitors. nih.govmdpi.com These compounds have demonstrated the ability to improve depressive-like behaviors in preclinical models. mdpi.com

The general structure of many MAGL inhibitors involves a central piperidine or piperazine ring with various substituents that interact with the enzyme's active site. unipi.itmdpi.comgoogle.com Molecular modeling studies have revealed that the binding of these inhibitors to MAGL often involves interactions with key regions around the head aromatic ring, the head carbonyl oxygen, the tail amide bond, and the tail benzene (B151609) ring of the inhibitor. mdpi.com The development of reversible MAGL inhibitors is of particular interest to avoid the potential for tolerance and receptor desensitization associated with irreversible inhibitors. mdpi.com

Receptor Binding and Modulation

Mu-Opioid Receptor (MOR) Affinity and Efficacy

The mu-opioid receptor (MOR) is a primary target for opioid analgesics. Research has investigated the affinity of various piperidine derivatives for this receptor. N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as a class of pure opioid receptor antagonists. nih.gov The affinity and selectivity of these compounds for the µ-opioid receptor are often determined through radioligand displacement assays. nih.gov

Studies on 4-anilidopiperidine analogues, which share the core piperidine structure, have shown a wide range of binding affinities for the human δ-opioid receptor and the rat µ-opioid receptor. nih.gov For example, certain analogues displayed selective binding for the µ-opioid receptor over the δ-opioid receptor. nih.gov The substitution on the piperidine nitrogen is a critical determinant of the compound's affinity and efficacy at the MOR.

Histamine (B1213489) H3 Receptor (H3R) Ligand Profiling

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Piperidine and piperazine derivatives have been extensively studied as H3R antagonists. ugr.esnih.gov These compounds often feature a basic piperidine or piperazine moiety connected via an alkyl chain to a lipophilic group. ugr.es

Research has shown that the nature of the basic amine (piperidine vs. piperazine) can significantly influence the affinity for both H3R and other receptors, such as sigma-1 receptors. For instance, the replacement of a piperazine ring with a piperidine ring in one series of compounds led to a slight decrease in H3R affinity but a significant change in sigma-1 receptor affinity. ugr.esresearchgate.net The length of the alkyl chain connecting the piperidine ring to other parts of the molecule also plays a role in H3R binding affinity. ugr.es

| Compound Type | Receptor Target | Key Structural Features | Reference |

| Piperidine/Piperazine Derivatives | Histamine H3 Receptor | Basic amine core, alkyl linker, lipophilic group | ugr.esnih.gov |

| 4-Pyridylpiperazine Derivatives | Histamine H3 Receptor | 4-pyridylpiperazine moiety | researchgate.net |

Sigma Receptor Affinity

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are recognized as targets for various therapeutic areas, including neuropsychiatric disorders and cancer. d-nb.info A significant number of benzylpiperidine and benzylpiperazine derivatives have demonstrated notable affinity for sigma receptors. d-nb.inforsc.org

Specifically, the piperidine moiety is considered a key structural element for dual affinity at both histamine H3 and sigma-1 receptors. ugr.es The substitution pattern on the benzyl group and the nature of the piperidine ring can influence the binding affinity and selectivity for sigma-1 versus sigma-2 receptors. For example, certain brominated vesamicol (B58441) derivatives, which contain a piperidine ring, have been synthesized and evaluated for their affinity for sigma receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies have suggested that hydrophobic interactions are a key driver for sigma-1 receptor binding in some series of piperidine-based ligands. d-nb.info

| Compound Class | Sigma Receptor Subtype | Key Findings | Reference |

| Benzylpiperidines | Sigma-1 | High affinity and selectivity can be achieved through structural modifications. | d-nb.info |

| Aza-vesamicol derivatives | Sigma-1 | Bromine substitution and linker length influence affinity. | nih.gov |

| Piperidine Derivatives | Sigma-1 & Sigma-2 | Piperidine moiety is a key feature for dual H3/sigma-1 receptor activity. | ugr.es |

Nuclear Receptor Ligand Activity

Nuclear receptors (NRs) are a class of ligand-regulated transcription factors that control a wide array of physiological processes. biorxiv.orgresearchgate.net The binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor can modulate its transcriptional activity. biorxiv.orgresearchgate.net Synthetic ligands can act as agonists, activating the receptor, or as antagonists or inverse agonists, repressing its activity. biorxiv.org

While direct evidence for this compound as a nuclear receptor ligand is not present in the search results, the general principle of small molecules modulating NR activity is well-established. The chemical structure of a ligand dictates its binding mode and its effect on the receptor's conformation, which in turn determines the recruitment of coactivator or corepressor proteins. researchgate.net For peroxisome proliferator-activated receptor-gamma (PPARγ), a well-studied nuclear receptor, subtle structural modifications in a ligand series can switch the compound's activity from agonism to inverse agonism. biorxiv.org

Antimicrobial Activity Investigations

The antimicrobial properties of piperidine derivatives have been a subject of scientific inquiry. researchgate.netacademicjournals.org Various studies have synthesized and evaluated novel piperidine-containing compounds for their activity against a range of bacteria and fungi. academicjournals.org

In one study, a series of novel piperidine derivatives exhibited potent inhibitory activity against several bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. academicjournals.org The nature of the substituents on the piperidine ring was found to be directly related to the observed antimicrobial efficacy. academicjournals.org Another study investigated thiazole (B1198619) derivatives containing a piperidine moiety and found that some of these compounds showed high activity against E. coli. tubitak.gov.tr The antimicrobial activity is often assessed using methods like the agar (B569324) disc diffusion method to determine the zone of inhibition against specific microorganisms. academicjournals.orgtubitak.gov.tr

| Compound Series | Tested Microorganisms | Key Findings | Reference |

| Novel Piperidine Derivatives | B. cereus, B. subtilis, S. aureus, E. coli, K. pneumoniae, M. luteus | Substituents on the piperidine moiety influence the degree of inhibition. | academicjournals.org |

| Thiazolyl Thiazolidine-2,4-diones with Piperidine | Candida albicans, Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Some compounds showed high activity against E. coli. | tubitak.gov.tr |

| Piperazine Derivatives | E. coli, Pseudomonas aeruginosa, B. subtilis | Preliminary in vitro studies indicate activity against a range of pathogenic bacteria and fungi. |

Antifungal Properties

Antiviral Activity Assessments

The search for effective antiviral agents is a continuous effort in medicinal chemistry. Piperidine derivatives have been explored for their potential to inhibit a range of viruses, from plant pathogens to human viruses like HIV.

Tobacco Mosaic Virus (TMV) is a widespread plant virus that causes significant economic losses in agriculture. d-nb.info Research into new anti-TMV agents has identified several classes of piperidine-containing compounds with notable activity. plos.orgnih.gov

A series of phenanthroquinolizidine alkaloids, which feature a piperidine ring system, were evaluated for their ability to inhibit TMV. plos.org Several of these compounds demonstrated good to excellent in vivo antiviral activity, with some showing significantly higher efficacy than the commercial agent Ningnanmycin. plos.orgnih.gov For example, compounds 1, 2, 15, and 16 displayed potent anti-TMV effects. plos.org Further studies on 7-methoxycryptopleurine (B1249294) derivatives, a type of phenanthroquinolizidine alkaloid, also revealed excellent in vivo activity, with certain salt derivatives (16, 19, and 23) being more effective than the parent compound and commercial controls. nih.gov

In other research, a series of penta-1,4-diene-3-one oxime ether derivatives were synthesized and tested against TMV. d-nb.info Compounds 8c, 8j, and 8k, in particular, showed significant curative activities in vivo, with EC₅₀ values of 138.5, 132.9, and 125.6 μg/mL, respectively, outperforming Ningnanmycin (207.3 μg/mL). d-nb.info Mechanistic studies suggested that these compounds may act by binding to the TMV coat protein, thereby inhibiting viral assembly and virulence. d-nb.info

Table 4: In Vivo Curative Activity of Selected Derivatives Against TMV

| Compound/Derivative Class | EC₅₀ (μg/mL) | Comparison | Reference |

|---|---|---|---|

| Penta-1,4-diene-3-one oxime ether (8k) | 125.6 | Better than Ningnanmycin | d-nb.info |

| Penta-1,4-diene-3-one oxime ether (8j) | 132.9 | Better than Ningnanmycin | d-nb.info |

| Penta-1,4-diene-3-one oxime ether (8c) | 138.5 | Better than Ningnanmycin | d-nb.info |

| Ningnanmycin (Commercial Control) | 207.3 | - | d-nb.info |

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is a key research priority. nih.gov Piperidine and its derivatives have been identified as important scaffolds for designing potent anti-HIV agents. academicjournals.orgacs.org

Several studies have focused on developing piperidine-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For example, novel indolylarylsulfone (IAS) derivatives were synthesized using click chemistry, leading to the identification of compound C1N4, which exhibited potent anti-HIV-1 activity with a half-maximal effective concentration (EC₅₀) of 0.024 μM and low cytotoxicity. nih.gov

Other research has explored piperidine-based thiadiazole derivatives. mdpi.com One such compound (94) showed excellent potency with an IC₅₀ of 3.59 μg/mL, which was more effective than the reference drug lamivudine (B182088) (IC₅₀ of 14.8 μg/mL). mdpi.com Additionally, a series of 3-(3,5-dimethylbenzyl)triazine analogs were synthesized, and some showed good to moderate activity against HIV-1. nih.gov A dihydro-1-(4-aminobenzyl)triazine analog, in particular, had a satisfactory EC₅₀ of 0.110 µM with a high selectivity index of 909. nih.gov These findings highlight the versatility of the piperidine scaffold in the design of new anti-HIV therapies.

Table 5: Anti-HIV-1 Activity of Selected Piperidine and Related Derivatives

| Compound/Derivative Class | Activity Metric | Value | Reference |

|---|---|---|---|

| Indolylarylsulfone derivative (C1N4) | EC₅₀ | 0.024 µM | nih.gov |

| Piperidine-based thiadiazole (94) | IC₅₀ | 3.59 µg/mL | mdpi.com |

| Dihydro-1-(4-aminobenzyl)triazine analog | EC₅₀ | 0.110 µM | nih.gov |

| Lamivudine (Reference Drug) | IC₅₀ | 14.8 µg/mL | mdpi.com |

Tobacco Mosaic Virus (TMV) Inhibition

Antineoplastic and Cytotoxic Evaluations

The piperidine ring is a key structural motif in the development of new anticancer agents. Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines, with some showing promising activity.

One study synthesized a series of quinazoline (B50416) derivatives, including 2-((4-Benzylpiperidin-1-yl) methyl)-3-(3-bromophenyl) quinazolin-4(3H)-one (7b). nih.govresearchgate.net This compound, which features the 3-bromophenyl group, is of particular relevance. In a different study, a series of α-Aminophosphonate derivatives possessing a thiazole-piperidine skeleton were evaluated for cytotoxicity. cbijournal.com Interestingly, the derivative containing a 3-bromophenyl group (Xk) showed no cytotoxic activity against A549, MDA-MB-231, and MCF-7 cell lines in that specific series. cbijournal.com

In contrast, other bromo-substituted piperidine derivatives have shown significant potential. A study on Mannich bases found that a 4-bromophenyl derivative (6p) exhibited the highest potency against colon cancer and was almost equipotent to the standard drug against gastric and nasopharyngeal carcinoma. jst.go.jp Furthermore, adamantyl isothiourea derivatives, including 4-Bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7b), displayed significant generalized anti-proliferative activity against human leukemia (HL-60), colon cancer (HT-29), and breast cancer (MCF7) cell lines, with IC₅₀ values below 10 μM. mdpi.com Research on 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride has also highlighted the anticancer potential of such structures, with studies showing significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells.

Table 6: Cytotoxic and Antineoplastic Activity of Selected Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/IC₅₀ Value | Reference |

|---|---|---|---|

| 4-Bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7b) | HL-60, HT-29, MCF7 | < 10 μM | mdpi.com |

| 4-bromophenyl derivative (6p) | Colon, Gastric (NUGC), Nasopharyngeal (HONE1) | High potency, equipotent to standard | jst.go.jp |

| α-Aminophosphonate with 3-bromophenyl (Xk) | A549, MDA-MB-231, MCF-7 | No cytotoxic activity | cbijournal.com |

| 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | MDA-MB-231 (Breast) | Significant inhibition |

Inhibition of Tumor Growth in Cancer Cell Lines

Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines. Research has shown that certain structural modifications to the piperidine ring can lead to potent anti-tumor effects.

One area of focus has been the development of Cbl-b inhibitors. google.com The Cbl-b enzyme is known to modulate immune cell responses, and its inhibition can enhance anti-tumor immunity. google.com Compounds incorporating a 3-substituted piperidine structure are being explored for their potential to inhibit Cbl-b, thereby improving the efficacy of cancer therapies like cancer vaccines and oncolytic virus therapy. google.com

Furthermore, studies on other heterocyclic compounds containing a piperidine moiety have demonstrated significant tumor growth inhibition. For instance, a mifepristone (B1683876) derivative, FZU-00,003, has been shown to suppress the growth of triple-negative breast cancer cells. ijbs.com This compound exhibited more potent growth inhibitory effects than mifepristone itself. ijbs.com In vivo studies using patient-derived xenografts confirmed that FZU-00,003 significantly inhibited tumor growth. ijbs.com

Carbazole alkaloids and their amino derivatives, which can include piperidine substitutions, have also shown promise in inhibiting tumor cell growth. nih.gov Some of these compounds have demonstrated activity against cell lines expressing both wild-type and mutant p53, a key tumor suppressor protein. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of selected piperidine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| CM9 (p-bromo benzyl pendant) | EBC-1 (Lung Cancer) | 8.6 | frontiersin.org |

| CM9 (p-bromo benzyl pendant) | U-87MG (Glioblastoma) | 18.4 | frontiersin.org |

| CM9 (p-bromo benzyl pendant) | HT-29 (Colon Cancer) | 24.6 | frontiersin.org |

| Foretinib | A549 (Lung Cancer) | >10 | mdpi.com |

| Foretinib | HepG2 (Liver Cancer) | 0.49 | mdpi.com |

| Foretinib | MCF-7 (Breast Cancer) | >10 | mdpi.com |

| Compound 53 | A549 (Lung Cancer) | 0.003 | mdpi.com |

| Compound 53 | HepG2 (Liver Cancer) | 0.49 | mdpi.com |

| Compound 53 | MCF-7 (Breast Cancer) | 0.006 | mdpi.com |

Cytotoxicity Against Human Hepatoma and Breast Cancer Cells

The cytotoxic effects of this compound derivatives have been evaluated against human hepatoma (liver cancer) and breast cancer cell lines.

In one study, a series of 3-aroyl-4-aryl-1-isopropylamino-4-piperidinols were synthesized and tested for their cytotoxicity. tandfonline.com Several of these compounds exhibited higher cytotoxic potency against the human hepatoma cell line Huh7 than the reference drug 5-fluorouracil (B62378) (5-FU). tandfonline.com For example, compounds with 4-methoxyphenyl (B3050149) and 4-bromophenyl substitutions were found to be 3.8 and 4.6 times more potent than 5-FU, respectively. tandfonline.com However, these compounds showed lower activity against the T47D breast cancer cell line compared to 5-FU. tandfonline.com

Another study focused on N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides. tandfonline.com The cytotoxic activities of these compounds were also tested against Huh7 and T47D cells. tandfonline.com Derivatives with phenyl, 4-methylphenyl, and 4-fluorophenyl groups showed more potent cytotoxicity against Huh7 cells than 5-FU. tandfonline.com Against the T47D breast cancer cell line, only the 4-methylphenyl derivative was more potent than the reference compound. tandfonline.com

The cytotoxic activity of these piperidine derivatives is often attributed to the presence of an α,β-unsaturated ketone structure or their ability to inhibit mitochondrial respiration. tandfonline.com

The following table presents the IC50 values of various piperidine derivatives against human hepatoma and breast cancer cell lines.